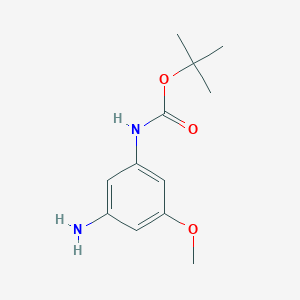

Tert-butyl (3-amino-5-methoxyphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-amino-5-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRCVFSHXLAVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

The most common approach involves starting from a suitably substituted phenolic or aromatic amine precursor, followed by carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (BOC anhydride). This method is well-established in medicinal chemistry for protecting amino groups and synthesizing carbamate derivatives.

Step-by-step Process:

- Step 1: Synthesis of 3-amino-5-methoxyphenyl intermediate, often via nitration, reduction, or aromatic substitution reactions.

- Step 2: Protection of the amino group with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base such as triethylamine or pyridine.

- Step 3: Purification of the tert-butyl carbamate derivative through recrystallization or chromatography.

Reaction Conditions:

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Reagent molar ratios: Excess tert-butyl chloroformate (1.2–1.5 equivalents)

Advantages:

- High selectivity

- Compatibility with various functional groups

- Suitable for scale-up

Direct Amination and Carbamate Formation Using Hydroxylamine and Isocyanates

Method Overview:

A more advanced method involves the direct synthesis of the amino derivative from phenolic precursors, followed by carbamate formation via reaction with tert-butyl isocyanate or related reagents.

Research Findings:

Process Details:

- Hydroxylamine Reaction: Pivaloyl acetonitrile reacts with hydroxylamine under pH-controlled aqueous conditions to produce amino-isoxazoles, which can be hydrolyzed or rearranged to phenyl amino compounds.

- Aromatic Amination: Subsequent nitration or substitution introduces amino groups at specific positions on the aromatic ring.

- Carbamate Formation: The amino group is then protected with tert-butyl chloroformate or di-tert-butyl dicarbonate, often in the presence of a base like sodium hydroxide.

Reaction Conditions:

- pH: Maintained around neutral to slightly basic (pH 6–7)

- Temperature: 0°C to room temperature

- Solvent: Water, ethanol, or acetonitrile

Research Data:

- The yield of the amino-isoxazole intermediate can reach up to 56%, with subsequent carbamate derivatization yielding high purity products.

Curtius Rearrangement for Carbamate Synthesis from Carboxylic Acids

Method Overview:

This approach involves converting a carboxylic acid derivative into an isocyanate intermediate via acyl azides, which then reacts with tert-butanol or related alcohols to form carbamates.

Research Findings:

- Lebel et al. reported that aromatic carboxylic acids can be converted into acyl azides, which undergo Curtius rearrangement to produce isocyanates. These intermediates are then trapped with tert-butanol to form tert-butyl carbamates.

- This method allows for selective synthesis of tert-butyl carbamates with high yields, especially from aromatic acids.

Reaction Conditions:

- Reagents: Di-tert-butyl dicarbonate, sodium azide, zinc triflate

- Temperature: Elevated (40–75°C)

- Solvent: Dichloromethane or acetonitrile

Advantages:

- Suitable for aromatic substrates

- High selectivity and yields

- Flexibility in functional group tolerance

Phase-Transfer Catalysis for Alkylation of Carbamates

Method Overview:

Recent methodologies utilize phase-transfer catalysis (PTC) to alkylate carbamate intermediates with methyl or other alkyl halides, enabling the synthesis of N-alkyl carbamates.

Research Data:

Reaction Conditions:

- Reagents: Methyl sulfate or methyl iodide

- Catalyst: Tetrabutylammonium bromide

- Solvent: Ethyl acetate or DMF

- Temperature: 0°C to room temperature

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Main Reaction | Typical Yield | Notes |

|---|---|---|---|---|---|

| Carbamate Protection | Aromatic amino or phenolic compounds | tert-Butyl chloroformate or di-tert-butyl dicarbonate | Carbamate formation via protection | 80–95% | Widely used in medicinal chemistry |

| Hydroxylamine Pathway | Pivaloyl acetonitrile | Hydroxylamine, base, pH control | Amino-isoxazole synthesis, then amino phenyl derivatives | 56–72.9% | Suitable for regioselective amino introduction |

| Curtius Rearrangement | Aromatic carboxylic acids | Acyl azide, tert-butanol, zinc triflate | Isocyanate trapping to form carbamate | 85–90% | Effective for aromatic substrates |

| Phase-Transfer Alkylation | Carbamate intermediates | Methyl sulfate, TBABr | N-alkylation of carbamates | 95% | High efficiency and scalability |

The synthesis of Tert-butyl (3-amino-5-methoxyphenyl)carbamate predominantly relies on protecting amino groups with tert-butyl carbamates via carbamate formation from aromatic amino or phenolic precursors. Advanced methods include direct amino group introduction through hydroxylamine pathways and aromatic substitution, as well as the Curtius rearrangement from aromatic carboxylic acids. Modern phase-transfer catalysis techniques enable efficient N-alkylation of carbamates, broadening the scope of synthetic routes.

These methodologies are supported by extensive research and industrial practices, ensuring high yields, regioselectivity, and scalability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-amino-5-methoxyphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or quinone derivatives, while reduction can regenerate the amino group. Substitution reactions can produce a wide range of substituted phenyl carbamates.

Scientific Research Applications

Tert-butyl (3-amino-5-methoxyphenyl)carbamate has several applications in scientific research:

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl (3-amino-5-methoxyphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity. Additionally, the carbamate moiety can undergo hydrolysis to release the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Phenyl Ring

a) Tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate

- Impact : The added substituents enhance hydrogen-bonding capacity and steric bulk, making it a critical intermediate in kinase inhibitors like osimertinib (AZD9291) .

- Synthetic Relevance : Synthesized via nucleophilic aromatic substitution (SNAr) with a reported rapid synthetic route, emphasizing its utility in drug development pipelines .

b) Tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate

- Key Differences : Replaces the methoxy group at the 5-position with a methyl group (CAS 1909319-84-1).

- Applications : Used in agrochemicals and material science due to its stability and versatility .

c) Tert-butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate

- Key Differences : Incorporates a benzoisoxazole heterocycle instead of a simple phenyl ring (CAS 368426-88-4).

- Impact : The heterocyclic structure enhances π-π stacking interactions in target binding, making it relevant in kinase and epigenetic modulator research.

- Physical Properties : Density 1.235 g/cm³, molar mass 263.29 g/mol .

d) Tert-butyl (2-amino-5-fluorophenyl)carbamate

- Used in proteolysis-targeting chimera (PROTAC) synthesis .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

Stability and Reactivity

- Methoxy vs. Methyl : The methoxy group in the parent compound provides electron-donating effects, stabilizing intermediates during electrophilic substitutions. In contrast, methyl groups offer steric protection but lack direct electronic modulation .

Biological Activity

Tert-butyl (3-amino-5-methoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a tert-butyl group, an amino group at the meta position, and a methoxy group at the para position on a phenyl ring. These structural components contribute to its biological activity by enabling interactions with various molecular targets.

The mechanism by which this compound exerts its effects involves several key interactions:

- Hydrogen Bonding : The amino and methoxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Hydrolysis : The carbamate moiety can undergo hydrolysis to release the active amine, which further interacts with biological targets.

- Enzyme Interaction : The compound acts as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, studies have shown that similar carbamates can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL . While specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

2. Antiparasitic Activity

The compound's structural features may also confer activity against parasitic infections. For example, related compounds have been evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These studies highlight the importance of optimizing pharmacokinetic profiles for improved oral exposure and efficacy in vivo .

3. Enzyme Modulation

As noted earlier, this compound can serve as a substrate in biocatalytic processes. Its interaction with specific enzymes can lead to modulation of biochemical pathways, making it a valuable tool in biochemical research.

Case Study 1: Antitubercular Activity

A study investigating various carbamate derivatives found that modifications in structure significantly impacted biological activity against M. tuberculosis. Compounds with similar functionalities exhibited promising results, suggesting that this compound could be further explored for its antitubercular potential .

Case Study 2: Chagas Disease Treatment

In the context of Chagas disease, compounds structurally related to this compound were optimized for better metabolic stability and potency. These findings underline the potential for this compound to be developed into effective treatments for neglected tropical diseases .

Comparative Analysis

The following table summarizes the biological activities of different carbamate derivatives, highlighting their respective minimum inhibitory concentrations (MICs):

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antitubercular |

| Tert-butyl (4-amino-2-methoxyphenyl)carbamate | 0.625 - 6.25 | Antitubercular |

| Tert-butyl (3-benzyl-5-hydroxyphenyl)carbamate | 0.625 - 6.25 | Antimicrobial |

Q & A

Basic: What are the standard synthetic routes for tert-butyl (3-amino-5-methoxyphenyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves Boc protection of an aromatic amine . A common method reacts 3-amino-5-methoxyphenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine, NaOH) and a polar aprotic solvent (e.g., THF, DCM). Key variables include:

- Base selection : Triethylamine minimizes side reactions compared to stronger bases like NaOH, which may hydrolyze sensitive groups .

- Solvent choice : DCM offers faster reaction times, while THF improves solubility of intermediates .

- Temperature : Room temperature is standard, but elevated temperatures (40–50°C) may accelerate reactions with sterically hindered substrates .

Typical yields range from 65–85%, with impurities arising from incomplete Boc protection or residual starting material.

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Key signals include:

- δ 1.4 ppm (s, 9H, tert-butyl group).

- δ 3.7 ppm (s, 3H, methoxy group).

- δ 6.3–6.8 ppm (aromatic protons, integration confirms substitution pattern) .

- ¹³C NMR : Look for the carbamate carbonyl at ~155 ppm and the methoxy carbon at ~55 ppm .

- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O of methoxy) .

Contradictions may arise if residual solvents (e.g., DCM at δ 5.3 ppm) overlap with analyte signals. Always compare with literature data from analogs like tert-butyl (4-amino-2-methoxyphenyl)carbamate .

Advanced: How can conflicting crystallographic data be resolved for Boc-protected aromatic amines?

Crystallographic refinement using programs like SHELXL is critical. For example:

- Disorder modeling : The tert-butyl group may exhibit rotational disorder; use PART and SUMP commands to refine occupancy .

- Hydrogen bonding : Validate H-atom positions using geometric restraints (e.g., AFIX 43 for NH groups). Discrepancies in hydrogen-bond networks may indicate incorrect space group assignment .

Case Study: A study on tert-butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate required twinning refinement (TWIN/BASF) to resolve overlapping peaks .

Advanced: What strategies optimize multi-step synthesis of derivatives from this compound?

- Sequential functionalization : Protect the amino group with Boc, then perform electrophilic substitution (e.g., bromination at the 4-position) .

- Cross-coupling : Suzuki-Miyaura reactions using the methoxy group as a directing meta-substituent require Pd(OAc)₂/XPhos catalysts .

- Deprotection : Use TFA in DCM (1:1 v/v) for Boc removal; monitor by TLC to avoid over-acidification, which can degrade the methoxy group .

Yield optimization requires DOE (Design of Experiments) to balance reaction time, temperature, and reagent stoichiometry .

Basic: How does this compound interact with biological targets?

- Enzyme inhibition : The carbamate group acts as a hydrogen-bond acceptor, targeting proteases or kinases. For example, analogs like tert-butyl (4-amino-2-methoxyphenyl)carbamate inhibit trypsin-like serine proteases (IC₅₀ ~2.5 μM) .

- Anti-inflammatory activity : Methoxy and amino groups enhance binding to COX-2, as seen in indomethacin analog studies .

Assay Design: Use fluorescence polarization (FP) or SPR (Surface Plasmon Resonance) to quantify binding affinities .

Advanced: How to address low reproducibility in Boc-deprotection reactions for this compound?

Common pitfalls include:

- Incomplete deprotection : Use excess TFA (≥3 equiv.) and extend reaction time to 4–6 hours .

- Side reactions : Add scavengers (e.g., triisopropylsilane) to prevent carbocation formation from the tert-butyl group .

Validate by LC-MS: Look for the molecular ion [M+H]⁺ at m/z 267.1 (deprotected amine) and absence of the Boc peak (m/z 367.2) .

Basic: What are the key stability concerns for this compound during storage?

- Hydrolysis : The carbamate bond is susceptible to moisture. Store under argon at −20°C in amber vials .

- Oxidation : The methoxy group is stable, but the aromatic amine may oxidize; add BHT (butylated hydroxytoluene) as a stabilizer .

Accelerated stability studies (40°C/75% RH for 14 days) can predict degradation pathways .

Advanced: How to resolve contradictions in biological activity data across studies?

Example: A compound may show anti-inflammatory activity in murine models but not in human cell lines.

- Assay variability : Standardize protocols (e.g., LPS-induced TNF-α vs. IL-6 assays) .

- Metabolic differences : Test metabolites using liver microsomes; tert-butyl carbamates often form stable glucuronides .

- Structural analogs : Compare with tert-butyl (5-hydroxy-2-nitrophenyl)carbamate, where nitro groups enhance activity but reduce solubility .

Basic: What computational methods predict the reactivity of this compound?

- DFT calculations : Use B3LYP/6-31G(d) to model electrophilic aromatic substitution (e.g., nitration at the 4-position) .

- Molecular docking : AutoDock Vina predicts binding to kinases (e.g., EGFR) with ∆G values < −7 kcal/mol .

Validate with Hammett plots to correlate substituent effects with reaction rates .

Advanced: What mechanistic insights explain unexpected byproducts in cross-coupling reactions of this compound?

- Boc cleavage under basic conditions : Pd catalysts (e.g., Pd(PPh₃)₄) may deprotect the carbamate, forming tert-butyl alcohol and a free amine .

- Homocoupling : Additives like CuI suppress Glaser-type byproducts in Sonogashira reactions .

Characterize byproducts via HRMS and 2D NMR (e.g., NOESY to confirm regioisomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.